1-(Pyridin-3-yl)pentan-1-one
Overview
Description
The compound "1-(Pyridin-3-yl)pentan-1-one" is a pyridine derivative, which is a class of compounds known for their aromaticity and presence in various chemical and biological systems. Pyridine derivatives are often used as ligands in coordination chemistry due to their ability to donate electrons to metal centers, forming stable complexes with various metals. These complexes can exhibit interesting properties and have potential applications in catalysis, including photocatalysis, as well as in the synthesis of supramolecular structures.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including the condensation of different precursors. For instance, the synthesis of ligands with pyridine units has been described, where pyridine-based ligands coordinate with 3d element cations to yield complexes . Another example includes the synthesis of a pentacarbonyl tungsten complex with a pyridine-containing ligand . Additionally, the reaction of 1-cyanobicyclo[1.1.0]butane with platinum(II) complexes followed by treatment with pyridine leads to the isolation of a pyridine-containing platinum complex .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione has been determined, revealing that the phenyl and pyridine rings are almost perpendicular to each other . Similarly, the structure of a pentacarbonyl tungsten complex with a pyridine-containing ligand has been elucidated, showing the ligand bound to the metal via a triazole nitrogen atom .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including coordination to metal centers and proton transfer processes. DFT studies have shown that tautomeric forms of pyridine derivatives can be unstable, and proton transfer can lead to the formation of enol and enaminone structures . The coordination of pyridine derivatives to metal centers can result in the formation of complexes with photocatalytic activities, as seen with cobalt complexes that catalyze water reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. For example, the excess molar enthalpies of mixtures of pyrrolidin-2-one with alcohols, including pentan-1-ol, have been measured, providing insights into the specific interactions between these compounds . The construction of a supramolecular complex with 1,5-bis(pyridinium)pentane demonstrates the ability of pyridine derivatives to form extended structures through weak interactions like π-π stacking .
Scientific Research Applications
Proton Transfer and Tautomerism
1-(Pyridin-3-yl)pentan-1-one and its derivatives have been studied for their proton transfer and tautomeric preferences. DFT calculations indicated that certain tautomeric forms of related compounds are unstable, while others are more stable due to the influence of aromaticity and intramolecular hydrogen bonds (Dobosz, Gawinecki, & Kanabaj, 2010).
Molecular Interactions and Complex Formation
Studies on argentophilic interactions in AgI complexes involving related ligands revealed insights into molecular aggregation and complex cation formation (van Terwingen & Englert, 2019). Another study on Ni(II) complexes with Schiff bases derived from similar compounds provided evidence of the influence of counter anions in complex formation and stability (Chattopadhyay et al., 2009).
Phase Transition and Structural Analysis
Research on the phase transition and proton ordering in 3-(pyridin-4-yl)pentane-2,4-dione, a related compound, using neutron diffraction techniques, offered insights into the structural dynamics at low temperatures (Truong et al., 2017).
DNA Binding and Biological Studies
Zinc(II) complexes with 3-Pyridine Aldoxime, a related compound, were synthesized and analyzed for their DNA binding properties, indicating potential applications in bioinorganic chemistry (Konidaris et al., 2010).
Corrosion Inhibition Studies
Schiff’s Base derivatives including 4-(pyridin-2-ylimino) pentan-2-one were investigated for their potential as corrosion inhibitors in mild steel, indicating the applicability of related compounds in material science (Mrani et al., 2021).
Conformational Behavior and Chemical Synthesis
The conformational behavior of imine oxime molecules related to 1-(Pyridin-3-yl)pentan-1-one was studied using DFT, revealing insights into molecular stability and potential for biological interactions (Kaya, 2016).
properties
IUPAC Name |
1-pyridin-3-ylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPPMKWFQBHNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505641 | |
Record name | 1-(Pyridin-3-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)pentan-1-one | |
CAS RN |
1701-72-0 | |
Record name | 1-(Pyridin-3-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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